(1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate
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Overview
Description
(1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate is a chemical compound with the molecular formula C21H25N3O4 It is known for its unique structure, which includes an azetidine ring and a benzhydryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.
Formation of the Amino-Iminopropanoate Moiety: This step involves the reaction of the azetidine derivative with suitable reagents to form the amino-iminopropanoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;hydrochloride
- (1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;phosphate
Uniqueness
(1-Benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate is unique due to its specific structural features, such as the azetidine ring and the benzhydryl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N3O4- |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate;acetate |
InChI |
InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)/p-1 |
InChI Key |
DCGRISOXIFQLPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |
Origin of Product |
United States |
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